4-(4-chloro-2-methylphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(4-chloro-2-methylphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol is a complex organic compound that features a triazole ring, a pyridine ring, and a chlorinated methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chloro-2-methylphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common method starts with the chlorination of 2-methylphenol to produce 4-chloro-2-methylphenol . This intermediate is then reacted with pyridine and triazole derivatives under specific conditions to form the final compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-chloro-2-methylphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated methylphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
4-(4-chloro-2-methylphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-chloro-2-methylphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-methylphenol: A precursor in the synthesis of the compound.
Pyridine derivatives: Compounds with similar pyridine rings.
Triazole derivatives: Compounds containing the triazole ring.
Uniqueness
4-(4-chloro-2-methylphenyl)-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H11ClN4S |
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Molecular Weight |
302.8 g/mol |
IUPAC Name |
4-(4-chloro-2-methylphenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H11ClN4S/c1-9-8-11(15)2-3-12(9)19-13(17-18-14(19)20)10-4-6-16-7-5-10/h2-8H,1H3,(H,18,20) |
InChI Key |
YFHIRGRRWNBCGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N2C(=NNC2=S)C3=CC=NC=C3 |
Origin of Product |
United States |
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